Hetramine
Overview
Description
Hetramine is a synthetic pyrimidine compound known for its antihistamine and anti-anaphylactic properties . It is primarily used in scientific research and has shown potential in various medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hetramine is synthesized through a series of chemical reactions involving pyrimidine derivatives. The exact synthetic route can vary, but it generally involves the condensation of appropriate starting materials under controlled conditions. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, this compound is produced in bulk quantities using optimized synthetic routes to ensure high yield and purity. The process involves large-scale chemical reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Hetramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Hetramine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound’s antihistamine properties make it valuable in studying allergic reactions and immune responses.
Medicine: Research into this compound’s potential therapeutic effects is ongoing, particularly in the treatment of allergic conditions and anaphylaxis.
Industry: this compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Hetramine exerts its effects by acting as an antagonist to histamine receptors. It competes with histamine for binding to these receptors, thereby inhibiting the physiological effects of histamine, such as vasodilation, increased permeability of blood vessels, and smooth muscle contraction. This mechanism is crucial in reducing allergic symptoms and preventing anaphylactic reactions .
Comparison with Similar Compounds
Pheniramine: Another antihistamine that competes with histamine for receptor binding.
Mepyramine: Binds to histamine receptors and inhibits their activity.
Phentermine: Although primarily an appetite suppressant, it shares some structural similarities with Hetramine.
Uniqueness of this compound: this compound’s unique combination of antihistamine and anti-anaphylactic properties sets it apart from other similar compounds.
Properties
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18(2)11-12-19(15-16-9-6-10-17-15)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBNKTIROPNBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967618 | |
Record name | N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-08-8 | |
Record name | N1,N1-Dimethyl-N2-(phenylmethyl)-N2-2-pyrimidinyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hetramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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